molecular formula C14H25O5P B14545183 Dicyclopentyl 3-oxobutan-2-yl phosphate CAS No. 61997-66-8

Dicyclopentyl 3-oxobutan-2-yl phosphate

Cat. No.: B14545183
CAS No.: 61997-66-8
M. Wt: 304.32 g/mol
InChI Key: QMMILXQWGVEZIU-UHFFFAOYSA-N
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Description

Dicyclopentyl 3-oxobutan-2-yl phosphate is an organic compound with the molecular formula C14H25O5P It is a phosphate ester derived from 3-oxobutan-2-yl phosphate and dicyclopentyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dicyclopentyl 3-oxobutan-2-yl phosphate typically involves the esterification of 3-oxobutan-2-yl phosphate with dicyclopentanol. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to reflux, and the water formed during the reaction is removed to drive the reaction to completion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and solvents is crucial to obtain a high yield and purity of the final product. The reaction conditions are optimized to minimize side reactions and maximize the yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

Dicyclopentyl 3-oxobutan-2-yl phosphate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphates with higher oxidation states, while reduction may produce alcohols or other reduced forms of the compound .

Scientific Research Applications

Dicyclopentyl 3-oxobutan-2-yl phosphate has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate or a drug delivery agent.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of dicyclopentyl 3-oxobutan-2-yl phosphate involves its interaction with specific molecular targets and pathways. The compound can act as a phosphate donor in biochemical reactions, participating in phosphorylation processes that regulate various cellular functions. It may also interact with enzymes and receptors, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Dicyclopentyl 3-oxobutan-2-yl phosphonate
  • Dicyclopentyl 3-oxobutan-2-yl phosphinate
  • Dicyclopentyl 3-oxobutan-2-yl phosphite

Uniqueness

Dicyclopentyl 3-oxobutan-2-yl phosphate is unique due to its specific phosphate ester structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it a valuable compound for various applications .

Properties

CAS No.

61997-66-8

Molecular Formula

C14H25O5P

Molecular Weight

304.32 g/mol

IUPAC Name

dicyclopentyl 3-oxobutan-2-yl phosphate

InChI

InChI=1S/C14H25O5P/c1-11(15)12(2)17-20(16,18-13-7-3-4-8-13)19-14-9-5-6-10-14/h12-14H,3-10H2,1-2H3

InChI Key

QMMILXQWGVEZIU-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C)OP(=O)(OC1CCCC1)OC2CCCC2

Origin of Product

United States

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